Ethyl 2-oxo-2-(2-oxocycloheptyl)acetate

Description

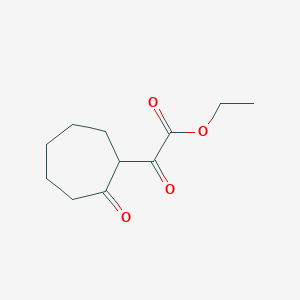

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-oxo-2-(2-oxocycloheptyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O4/c1-2-15-11(14)10(13)8-6-4-3-5-7-9(8)12/h8H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSAQODDOKVVBMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)C1CCCCCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20531568 | |

| Record name | Ethyl oxo(2-oxocycloheptyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20531568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29800-43-9 | |

| Record name | Ethyl oxo(2-oxocycloheptyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20531568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Ethyl 2 Oxo 2 2 Oxocycloheptyl Acetate

Historical Approaches to β-Keto Ester Synthesis Relevant to Ethyl 2-oxo-2-(2-oxocycloheptyl)acetate

Historically, the formation of cyclic β-keto esters has been dominated by intramolecular condensation reactions. The most pertinent of these is the Dieckmann condensation, an intramolecular version of the Claisen condensation. jk-sci.comchemicalbook.com This reaction involves the base-promoted cyclization of a diester to form a cyclic β-keto ester. jk-sci.com For the synthesis of the precursor to this compound, namely ethyl 2-oxocycloheptanecarboxylate, the Dieckmann condensation of diethyl pimelate (B1236862) is a classical and effective method. rsc.orgpsu.edu

The reaction proceeds by deprotonation of an α-carbon of the diester by a strong base, such as sodium ethoxide, to form an enolate. This enolate then undergoes an intramolecular nucleophilic attack on the other ester carbonyl group, forming a cyclic tetrahedral intermediate. Subsequent elimination of an ethoxide ion yields the seven-membered cyclic β-keto ester. jk-sci.com The formation of five- and six-membered rings is generally more favorable due to lower ring strain; however, the Dieckmann condensation is also effective for producing seven-membered rings. jk-sci.comchemicalbook.com

Another historical approach relevant to the synthesis of cyclic ketones, which are precursors to the title compound, is the Thorpe-Ziegler reaction. This method involves the intramolecular condensation of a dinitrile, which, after hydrolysis and decarboxylation, yields a cyclic ketone. lookchem.com While not directly producing a β-keto ester, it represents a classical strategy for the formation of cyclic frameworks.

Modern Methodologies in the Synthesis of this compound

Modern synthetic strategies offer more varied and often more efficient routes to this compound and its precursors. These methods include one-pot procedures, multi-step syntheses, and various condensation and alkylation reactions.

One-pot syntheses, where multiple reaction steps are carried out in the same reaction vessel, offer advantages in terms of efficiency and reduced waste. For analogous compounds like ethyl 2-oxocyclopentylacetate, one-pot methods have been developed starting from diethyl adipate (B1204190), proceeding through condensation, substitution, hydrolysis, and deacidification, followed by esterification. google.com A similar strategy could conceivably be applied to the synthesis of the seven-membered ring analogue starting from diethyl pimelate.

Multi-step syntheses provide greater control over each transformation. A common multi-step approach to a precursor of the title compound, 2-carbethoxycycloheptanone, involves the reaction of cycloheptanone (B156872) with diethyl carbonate in the presence of a base like potassium t-butoxide. orgsyn.org This method has been reported to yield the desired product in moderate yields. orgsyn.org

A patent for the preparation of 2-substituted cyclopentanones describes a process that could be adapted for cycloheptanones. google.com This involves reacting a dialkyl adipate (or in this case, a dialkyl pimelate) with an alkoxide to form the salt of the cyclic β-keto ester, followed by in-situ alkylation, hydrolysis, and decarboxylation. google.com

The Claisen condensation remains a cornerstone of β-keto ester synthesis. thieme-connect.de For the synthesis of this compound, a crossed Claisen condensation between cycloheptanone and diethyl oxalate (B1200264) is a viable route. This reaction is typically followed by decarbonylation of the resulting glyoxylate (B1226380). orgsyn.org The condensation is usually carried out in the presence of a strong base like sodium ethoxide or sodium hydride.

Esterification is the final step in many synthetic routes to obtain the title compound from its corresponding carboxylic acid. Standard esterification conditions, such as reacting the carboxylic acid with ethanol (B145695) in the presence of a catalytic amount of strong acid (e.g., sulfuric acid), are typically employed. google.com

Alkylation-based methods provide an alternative pathway. One such route involves the α-alkylation of a pre-formed cyclic β-keto ester. For instance, ethyl 2-oxocycloheptanecarboxylate can be deprotonated at the α-position with a suitable base, and the resulting enolate can be reacted with an appropriate electrophile to introduce the desired side chain. However, for the direct synthesis of this compound, the more common approach is the acylation of cycloheptanone.

The reaction of cycloheptanone with diethyl carbonate in the presence of a base like sodium hydride or potassium t-butoxide directly introduces the ethoxycarbonyl group at the α-position, yielding ethyl 2-oxocycloheptanecarboxylate. orgsyn.org This reaction is a widely used method for the preparation of cyclic β-keto esters from the corresponding cyclic ketones. orgsyn.org

| Starting Material | Reagents | Product | Yield | Reference(s) |

| Diethyl pimelate | 1. Base (e.g., NaOEt, K-t-BuOK)2. Acid workup | Ethyl 2-oxocycloheptanecarboxylate | Good | rsc.orgpsu.edu |

| Cycloheptanone | 1. Diethyl oxalate, Base2. Decarbonylation | Ethyl 2-oxocycloheptanecarboxylate | Moderate | orgsyn.org |

| Cycloheptanone | Diethyl carbonate, Base (e.g., K-t-BuOK) | Ethyl 2-oxocycloheptanecarboxylate | 40% | orgsyn.org |

| 2-Oxocycloheptylacetic acid | Ethanol, H₂SO₄ (cat.) | This compound | - | google.com |

Catalytic and Enantioselective Syntheses of this compound and Analogues

The development of catalytic and enantioselective methods for the synthesis of complex molecules is a major focus of modern organic chemistry. While specific examples for the enantioselective synthesis of this compound are not abundant in the literature, general methods for the catalytic and asymmetric synthesis of related cyclic β-keto esters and their derivatives are well-established.

Transition metal catalysis offers powerful tools for the synthesis of functionalized cyclic compounds. Palladium-catalyzed reactions, for example, have been extensively used in the chemistry of β-keto esters. These reactions often involve the formation of palladium enolates as key intermediates. While often focused on allylic β-keto esters, these principles can be extended to other systems.

More directly relevant is the transition metal-catalyzed C-H functionalization of cyclic ketones. Chiral rhodium complexes have been employed for the enantioselective allylic C-H functionalization of 1,5-cyclooctadiene, demonstrating the potential for creating chiral cyclic building blocks. nih.gov Similarly, palladium catalysis has been used for the asymmetric synthesis of chiral cycloalkenone derivatives. rsc.org These methods could potentially be adapted for the enantioselective synthesis of precursors to chiral analogues of this compound. For instance, a chiral 2-substituted cycloheptanone could be a valuable starting material.

Recent research has also focused on the desymmetrization of prochiral cyclohexadienones using ene-reductases or transition metal catalysts (e.g., copper and nickel complexes) to produce chiral cyclohexenones with high enantioselectivity. acs.org The principles of such desymmetrization strategies could potentially be applied to seven-membered ring systems.

| Catalyst Type | Reaction | Relevance to Target Compound | Reference(s) |

| Chiral Rhodium Complexes | Asymmetric C-H functionalization | Synthesis of chiral cyclic precursors | nih.gov |

| Palladium Catalysts | Asymmetric synthesis of cycloalkenone derivatives | Synthesis of chiral unsaturated cyclic precursors | rsc.org |

| Copper/Nickel Catalysts | Desymmetrizing hydrogenation of cyclohexadienones | Potential for enantioselective synthesis of seven-membered ring precursors | acs.org |

Organocatalytic Approaches

Organocatalysis has emerged as a powerful tool in organic synthesis, offering metal-free alternatives for the construction of complex molecules. While specific literature detailing the organocatalytic synthesis of this compound is not extensively documented, the principles of organocatalysis are broadly applicable to the formation of its core β-keto ester structure. For instance, organocatalysts like cinchona alkaloid-derived thioureas have been successfully employed in tandem Michael addition-cyclization reactions to create complex cyclic structures. One such example is the synthesis of 2-amino-8-oxo-tetrahydro-4H-chromene-3-carbonitriles from cyclohexane-1,2-dione, achieving moderate enantioselectivity. nih.gov This demonstrates the potential for organocatalysts to facilitate key bond-forming reactions in the synthesis of cyclic keto compounds, a strategy that could be adapted for the acylation of cycloheptanone derivatives.

Chemoenzymatic and Biocatalytic Reductions for Stereoselective Access

The demand for enantiomerically pure compounds in pharmaceuticals and materials science has driven the development of stereoselective synthetic methods. Chemoenzymatic and biocatalytic reductions are particularly effective for accessing chiral molecules derived from this compound.

Biocatalysis offers exquisite chemo-, regio-, and stereoselectivity that can be difficult to achieve with traditional chemical methods. nih.gov Enzymes, such as ene-reductases from the Old Yellow Enzyme family, have shown excellent stereoselectivity and high conversion rates in the asymmetric bioreduction of α,β-unsaturated γ-keto esters. rsc.org Research on the cyclohexyl analog, (R)-2-(2-oxocyclohexyl)acetic acid, has demonstrated that these enzymatic reductions are highly effective, suggesting their applicability to the seven-membered ring system of the cycloheptyl analog. rsc.org Isotopic labeling experiments have confirmed that the hydride addition preferentially occurs at the keto moiety over the ester group, highlighting the precise control offered by these biocatalysts. rsc.org

Furthermore, lipases are widely used for the synthesis of chiral β-keto esters through lipase-catalyzed transesterification. google.comgoogle.com This method provides a straightforward route to optically active β-keto esters under mild, often solvent-free conditions, which are valuable as building blocks for natural product synthesis. google.com

Key Research Findings in Biocatalysis:

Ene-reductases: Provide nonracemic γ-oxo esters via asymmetric bioreduction with high stereoselectivity. rsc.org

Lipases (e.g., CALB): Used for chemoselective acylation and resolution of alcohols to produce chiral β-keto esters in high yields (>90%). google.com

Flavin-dependent monooxygenases (FDMOs): A library of these enzymes has been used for the stereoselective oxidation of various substrates, showcasing the power of discovering new biocatalysts for specific transformations. nih.gov

Comparative Analysis of Synthetic Efficiency and Yields for Cycloheptane (B1346806) vs. Cyclohexane (B81311) Analogs

The size of the carbocyclic ring significantly influences the efficiency and yield of synthetic reactions. A comparative analysis between the synthesis of this compound and its six-membered ring analog, Ethyl 2-oxo-2-(2-oxocyclohexyl)acetate, reveals important differences in reactivity.

The synthesis of the cyclohexyl analog via Claisen condensation typically results in a yield of approximately 75%. In contrast, the synthesis of the cycloheptyl analog under similar conditions proceeds with a lower yield of 68%. This reduction in synthetic efficiency is attributed to factors such as increased ring strain and less favorable steric and electronic effects in the transition state of the seven-membered ring during the cyclization or acylation step.

Table 1: Comparative Synthetic Yields of Alkyl 2-oxo-2-(2-oxocycloalkyl)acetates

| Compound | Ring Size | Synthetic Method | Yield (%) | Reference |

| Ethyl 2-oxo-2-(2-oxocyclohexyl)acetate | 6-membered | Claisen Condensation | 75 | |

| This compound | 7-membered | Claisen Condensation | 68 |

Green Chemistry Principles and Sustainable Synthesis of this compound

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of β-keto esters, including this compound, is an area where these principles can be effectively applied.

Traditional synthesis methods for β-keto esters often rely on stoichiometric amounts of strong bases and potentially hazardous solvents. rsc.orgresearchgate.net Modern approaches seek to overcome these limitations. For example, electrochemical methods present a sustainable alternative for the synthesis of related β-keto spirolactones, using simple electrons as the oxidant in place of stoichiometric metallic oxidants and employing green solvents like acetone (B3395972) and water. rsc.org This approach not only avoids toxic reagents but also operates under mild reaction conditions. rsc.org

Another key aspect of green chemistry is the use of environmentally benign catalysts. The development of procedures using catalysts like 3-nitrobenzeneboronic acid for the transesterification of β-keto esters represents a move away from traditional protic acids such as sulfuric acid, which can cause significant environmental issues. researchgate.net

Furthermore, the choice of solvent is critical. The replacement of hazardous solvents like dichloromethane (B109758) and toxic substances like benzene (B151609) with greener alternatives such as ethyl acetate (B1210297) is a significant step towards sustainability. rsc.orggoogle.comrsc.org "One-pot" synthetic procedures, which reduce the number of workup and purification steps, also contribute to a greener process by minimizing waste, reducing production time, and lowering costs. google.com

Chemical Transformations and Reactivity of Ethyl 2 Oxo 2 2 Oxocycloheptyl Acetate

Reactivity of the β-Keto Ester Moiety in Ethyl 2-oxo-2-(2-oxocycloheptyl)acetate

The β-keto ester functional group is known for its unique reactivity, which stems from the electronic relationship between the ketone and ester carbonyl groups. fiveable.me This arrangement activates the intermediate α-carbon, making it a focal point for several important transformations.

Nucleophilic Reactions at the Carbonyl Centers

The structure of this compound presents three electrophilic carbonyl carbons that are susceptible to nucleophilic attack. The reactivity of these centers is influenced by both electronic effects and steric hindrance from the bulky cycloheptyl group. evitachem.com

Key nucleophilic reactions include:

Hydrolysis: Under either acidic or basic conditions, the ester group can be hydrolyzed. Basic hydrolysis, using a reagent like sodium hydroxide, results in a saponification reaction to form the corresponding carboxylate salt. Acid-catalyzed hydrolysis yields the β-keto acid. evitachem.comaklectures.com

Transesterification: The ethyl ester group can be exchanged for a different alkoxy group by reacting the compound with another alcohol in the presence of an acid or base catalyst. The reaction is often selective for the β-keto ester group over other ester types. rsc.org This process is valuable for modifying the ester functionality without altering the core structure. Research has shown that catalysts like a combination of borate (B1201080) and zirconia can effectively facilitate the transesterification of ethyl keto esters to higher homologues under solvent-free conditions. rsc.org

| Reaction Type | Reagents | Product Type | Notes |

|---|---|---|---|

| Basic Hydrolysis (Saponification) | Aqueous NaOH or KOH, then H₃O⁺ | 2-oxo-2-(2-oxocycloheptyl)acetic acid | Forms the carboxylate salt intermediate. |

| Acidic Hydrolysis | H₃O⁺, heat | 2-oxo-2-(2-oxocycloheptyl)acetic acid | The resulting β-keto acid is prone to decarboxylation. rsc.org |

| Transesterification | R'OH, acid or base catalyst | Alkyl 2-oxo-2-(2-oxocycloheptyl)acetate | Allows for the exchange of the ethyl group for a different alkyl (R') group. rsc.org |

Electrophilic Reactions of Enolate Intermediates

The methylene (B1212753) proton located between the two carbonyls of the β-keto ester system is significantly acidic due to the resonance-stabilizing effect of both carbonyl groups on the resulting conjugate base (the enolate). fiveable.mewikipedia.org Deprotonation with a suitable base, such as sodium ethoxide or the stronger lithium diisopropylamide (LDA), generates a nucleophilic enolate ion. wikipedia.org

This enolate is a soft nucleophile and readily participates in several key carbon-carbon bond-forming reactions:

Alkylation: The enolate can react with alkyl halides in an SN2 reaction to introduce an alkyl group at the α-position. This is a fundamental method for elaborating the carbon skeleton. aklectures.com

Aldol (B89426) and Claisen-type Condensations: As a potent nucleophile, the enolate can attack other carbonyl compounds. For instance, it can participate in intramolecular aldol condensations if a suitable electrophilic carbonyl is present elsewhere in the molecule or in intermolecular reactions. nih.govteachthemechanism.com

| Reaction Type | Base/Electrophile | Product Type | Significance |

|---|---|---|---|

| Alkylation | 1. NaOEt or LDA 2. R-X (Alkyl Halide) | Ethyl 2-alkyl-2-oxo-2-(2-oxocycloheptyl)acetate | Forms a new C-C bond at the α-carbon. aklectures.com |

| Michael Addition | 1. NaOEt 2. α,β-Unsaturated carbonyl/nitrile | Adduct from conjugate addition | Forms a new C-C bond via 1,4-addition. nih.gov |

| Acylation | 1. NaOEt 2. Acyl Chloride (R'COCl) | Acylated β-keto ester derivative | Introduces an additional acyl group. |

Decarboxylation Pathways

A characteristic reaction of β-keto esters is their conversion to ketones through hydrolysis and subsequent decarboxylation. aklectures.com The process typically involves heating the corresponding β-keto acid, which is formed via ester hydrolysis. The β-carbonyl group facilitates the loss of carbon dioxide through a cyclic transition state, leading to an enol intermediate that tautomerizes to the more stable ketone. rsc.org

For this compound, this sequence provides a direct route to 2-acetylcycloheptanone. This transformation is a synthetically useful method for producing substituted ketones. aklectures.com

Transformations Involving the Cycloheptanone (B156872) Ring System

The seven-membered cycloheptanone ring offers additional sites for chemical modification, independent of or in concert with the β-keto ester side chain.

Functional Group Interconversions on the Cycloheptyl Ring

The ketone functionality on the cycloheptane (B1346806) ring can be transformed into various other functional groups using standard organic reactions, a process known as functional group interconversion. numberanalytics.com These transformations allow for the synthesis of a wide array of substituted cycloheptane derivatives.

Examples of such interconversions include:

Reduction: The ketone can be selectively reduced to a secondary alcohol (cycloheptanol derivative) using reducing agents like sodium borohydride (B1222165) (NaBH₄).

Reductive Amination: The ketone can be converted into an amine by reaction with ammonia (B1221849) or a primary/secondary amine in the presence of a reducing agent (e.g., NaBH₃CN).

Wittig Reaction: The carbonyl can be converted into a carbon-carbon double bond by reacting with a phosphorus ylide (Wittig reagent), leading to an alkylidene-substituted cycloheptane.

| Transformation | Reagents | Product Functional Group | Notes |

|---|---|---|---|

| Reduction to Alcohol | NaBH₄, MeOH or LiAlH₄, Et₂O | Secondary Alcohol | Creates a chiral center on the ring. |

| Reductive Amination | NH₃, H₂/Catalyst or NaBH₃CN | Primary Amine | Forms a new C-N bond. |

| Conversion to Alkene | Wittig Reagent (Ph₃P=CR₂') | Exocyclic Alkene | Replaces the C=O with a C=C bond. |

| Conversion to Thioacetal | HSCH₂CH₂SH, Lewis/Brønsted Acid | Thioacetal | Protects the ketone or allows for umpolung reactivity. |

Ring Expansion and Contraction Reactions

The cycloheptanone ring itself can be modified through ring expansion or contraction reactions, providing access to different carbocyclic frameworks. These rearrangements are powerful tools in the synthesis of complex cyclic systems. wikipedia.org

Ring Expansion: Methods like the Tiffeneau–Demjanov rearrangement could potentially be applied. This would involve converting the ketone to a cyanohydrin, reducing it to a β-amino alcohol, and then treating it with nitrous acid to induce a diazotization-driven expansion to a cyclooctanone (B32682) derivative. Another strategy is the Dowd-Beckwith ring expansion, which involves radical-mediated rearrangement and can be used to expand cyclic β-ketoesters into larger cyclic ketones. wikipedia.org

Ring Contraction: The Favorskii rearrangement is a well-known method for the ring contraction of α-halo ketones. harvard.edu Application to the cycloheptanone moiety would first require selective α-halogenation of the ring ketone. Subsequent treatment with a base would induce a rearrangement, likely through a bicyclic cyclopropanone (B1606653) intermediate, to yield a substituted cyclohexane (B81311) carboxylic acid derivative. harvard.eduquora.com Photochemical methods have also been developed for the ring contraction of saturated heterocycles and could potentially be adapted for carbocycles. nih.gov

Stereoselective Modifications of the Cycloheptanone Moiety

The presence of multiple chiral centers and functional groups in derivatives of this compound makes stereoselective modifications a critical area of study. The development of chiral catalysts has enabled precise control over the stereochemical outcome of reactions involving the cycloheptanone portion of the molecule.

Asymmetric hydrogenation of the endocyclic ketone is a key transformation. While specific data for the cycloheptyl derivative is not prevalent, studies on analogous cyclic β-keto esters demonstrate the feasibility of this transformation. For instance, asymmetric hydrogenation of related α-ketoesters has been achieved with high enantioselectivity using platinum-based catalysts modified with chiral ligands like cinchonidine. scispace.comresearchgate.net Similarly, iron complexes have emerged as a more sustainable alternative to traditional ruthenium catalysts for the asymmetric transfer hydrogenation of ketones, offering a promising avenue for the stereoselective reduction of the cycloheptanone ketone in the target molecule. sonar.ch

The following table summarizes representative results for the asymmetric hydrogenation of analogous β-keto esters, highlighting the potential for achieving high stereoselectivity in the reduction of the cycloheptanone ketone of this compound.

| Catalyst System | Substrate Type | Product | Enantiomeric Excess (ee) | Reference(s) |

| Pt/CF with Cinchonidine | Ethyl 2-oxo-2-phenylacetate | Ethyl (R)-2-hydroxy-2-phenylacetate | Up to 99% | scispace.com |

| Iron(II) Hydride Complex | Acetophenone | 1-Phenylethanol | High | sonar.ch |

| Pt-Ir/γ-Al2O3 | Ethyl 2-oxo-4-phenylbutyrate | Ethyl (R)-2-hydroxy-4-phenylbutyrate | High | researchgate.net |

Cyclization Reactions Utilizing this compound as a Precursor

The bifunctional nature of this compound makes it an excellent precursor for the construction of various cyclic and heterocyclic systems through both intramolecular and intermolecular pathways.

Intramolecular reactions of this compound and its derivatives can lead to the formation of fused ring systems. One such pathway is the intramolecular Michael addition. If the cycloheptyl ring or the ethyl acetate (B1210297) side chain is appropriately functionalized with an α,β-unsaturated system, an intramolecular conjugate addition can occur, leading to the formation of a new ring. The acid-catalyzed intramolecular oxa-Michael addition of related hydroxy-enones has been shown to proceed efficiently under microwave irradiation, suggesting a potential route for the cyclization of suitably substituted derivatives of the target molecule. semanticscholar.org

Another significant intramolecular cyclization is the Robinson annulation, a tandem reaction involving a Michael addition followed by an intramolecular aldol condensation. wikipedia.orgwikipedia.orgnih.govnih.gov While classically used to form six-membered rings, the principles can be applied to construct fused systems involving the cycloheptanone ring of this compound. For this to occur, the enolate of the β-ketoester would act as the Michael donor to an α,β-unsaturated ketone, and the resulting 1,5-dicarbonyl intermediate would then undergo an intramolecular aldol condensation. wikipedia.orgnih.gov

The Paal-Knorr synthesis offers a pathway to furan, pyrrole (B145914), and thiophene (B33073) derivatives from 1,4-dicarbonyl compounds. wikipedia.orgorganic-chemistry.orgresearchgate.netrgmcet.edu.in By modifying the side chain of this compound to create a 1,4-dicarbonyl relationship, this reaction can be employed to synthesize fused heterocyclic systems. For example, reaction with a primary amine or ammonia under acidic conditions can yield a pyrrole derivative. organic-chemistry.orgresearchgate.net

This compound can be converted into reactive intermediates suitable for intermolecular cycloaddition reactions. For example, the corresponding enamine, formed by reacting the β-ketoester with a secondary amine, can act as a diene in Diels-Alder reactions. wikipedia.org The reaction of such an enamine with a suitable dienophile would lead to the formation of a new six-membered ring fused to the cycloheptane core. The hetero-Diels-Alder reaction is also a possibility, where the enamine can react with heterodienophiles, or the carbonyl group itself can act as a dienophile, leading to the formation of heterocyclic products. rsc.orgmdpi.com

Furthermore, the enamine derivative can participate in [3+2] cycloadditions. A notable example is the reaction with nitrile oxides, which are 1,3-dipoles, to form isoxazole (B147169) rings. nih.govyoutube.comorganic-chemistry.orgmaynoothuniversity.ieclockss.org This reaction is often highly regioselective and provides a direct route to complex heterocyclic structures.

The following table outlines potential intermolecular cycloaddition reactions involving derivatives of this compound.

| Reaction Type | Reactant Derived from Target Molecule | Reagent | Product Type | Reference(s) |

| Diels-Alder | Enamine | Alkene (Dienophile) | Fused cyclohexene (B86901) derivative | wikipedia.org |

| Hetero-Diels-Alder | Enamine | Imine (Heterodienophile) | Fused nitrogen-containing heterocycle | rsc.orgmdpi.com |

| [3+2] Cycloaddition | Enamine | Nitrile Oxide | Fused isoxazole derivative | nih.govorganic-chemistry.orgmaynoothuniversity.ie |

Rearrangement Reactions of this compound and Its Derivatives

The structural framework of this compound and its derivatives is amenable to various rearrangement reactions, often leading to ring contraction or expansion.

A prominent rearrangement for α-haloketones is the Favorskii rearrangement. Halogenation of the cycloheptanone ring at the α-position, followed by treatment with a base, can induce a ring contraction to a cyclopentanecarboxylic acid derivative.

The Tiffeneau-Demjanov rearrangement provides a method for ring expansion. wikipedia.org This reaction involves the treatment of a 1-aminomethyl-cycloalkanol with nitrous acid. The cycloheptanone in the target molecule can be converted to the corresponding cyanohydrin, which can then be reduced to the β-amino alcohol. Treatment of this intermediate with nitrous acid would lead to a ring-expanded cyclooctanone derivative. semanticscholar.org

Another relevant transformation is the semi-pinacol rearrangement, which involves the 1,2-migration of a carbon or hydrogen atom in a β-hydroxy-substituted system. youtube.com This can be particularly useful for the construction of quaternary carbon centers and complex carbocycles from appropriately substituted derivatives of this compound.

Radical and Photostimulated Reactions Involving this compound Analogues

The carbonyl groups in this compound provide handles for initiating radical and photochemical reactions.

The Barton reaction, a photochemical process involving the photolysis of an alkyl nitrite (B80452), can be used to functionalize remote, unactivated C-H bonds. wikipedia.org An alcohol derivative of the target molecule can be converted to a nitrite ester, which upon photolysis, can lead to the formation of a δ-nitroso alcohol, providing a means for regioselective functionalization.

Norrish type I and type II reactions are characteristic photochemical transformations of ketones and aldehydes. sonar.chresearchgate.netorganic-chemistry.orgwikipedia.orgnih.gov The Norrish type I reaction involves the α-cleavage of the carbonyl group upon photoexcitation, leading to radical intermediates. For the cycloheptanone moiety, this could result in ring-opening. The Norrish type II reaction involves intramolecular γ-hydrogen abstraction by the excited carbonyl group, leading to either cleavage or cyclization to form a cyclobutanol (B46151) derivative (the Norrish-Yang reaction). sonar.ch

The Paternò-Büchi reaction is a [2+2] photocycloaddition between a carbonyl compound and an alkene to form an oxetane (B1205548). scispace.comresearchgate.netrgmcet.edu.inmaynoothuniversity.ieresearchgate.net The carbonyl group of the cycloheptanone or the glyoxylate (B1226380) can potentially react with an alkene under photochemical conditions to yield a spirocyclic or fused oxetane derivative.

The following table summarizes key radical and photostimulated reactions applicable to derivatives of this compound.

| Reaction Name | Key Intermediate/Process | Potential Product Type | Reference(s) |

| Barton Reaction | Photolysis of a nitrite ester | δ-nitroso alcohol | wikipedia.org |

| Norrish Type I | α-cleavage of the ketone | Ring-opened radical species | researchgate.netorganic-chemistry.org |

| Norrish Type II | Intramolecular γ-hydrogen abstraction | Alkene and enol or cyclobutanol | sonar.ch |

| Paternò-Büchi Reaction | [2+2] photocycloaddition | Oxetane derivative | scispace.comresearchgate.netrgmcet.edu.inmaynoothuniversity.ieresearchgate.net |

Advanced Structural and Conformational Analysis of Ethyl 2 Oxo 2 2 Oxocycloheptyl Acetate

Spectroscopic Investigations for Structural Elucidation

Spectroscopic techniques are fundamental to the structural elucidation of organic molecules. For a compound like Ethyl 2-oxo-2-(2-oxocycloheptyl)acetate, a combination of Nuclear Magnetic Resonance (NMR), Infrared (IR) and Raman spectroscopy, and Mass Spectrometry (MS) would be employed to confirm its molecular structure, stereochemistry, and the presence of specific functional groups.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

High-resolution NMR spectroscopy, including ¹H and ¹³C NMR, would be the primary tool for determining the connectivity and stereochemistry of this compound.

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show characteristic signals for the ethyl group, specifically a quartet for the methylene (B1212753) protons (-CH₂-) and a triplet for the methyl protons (-CH₃). The protons on the cycloheptanone (B156872) ring would appear as a complex series of multiplets in the aliphatic region. The chemical shift and coupling constants of the proton at the C2 position of the cycloheptanone ring would be of particular interest for determining the stereochemical arrangement of the substituent.

¹³C NMR Spectroscopy: The carbon NMR spectrum would provide definitive evidence for the number of distinct carbon environments in the molecule. Key resonances would include those for the two carbonyl carbons of the ketone and ester groups, the carbons of the ethyl group, and the seven carbons of the cycloheptanone ring. The chemical shifts of the cycloheptanone ring carbons would be sensitive to the ring's conformation.

Expected NMR Data (based on analogous compounds):

| Assignment | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| Ethyl -CH₃ | ~1.3 | ~14 |

| Ethyl -CH₂- | ~4.2 | ~62 |

| Cycloheptanone Ring Protons | 1.5 - 3.0 (complex multiplets) | 25 - 50 |

| C2-H (Cycloheptanone) | ~3.5 | ~55 |

| C=O (Ketone) | - | ~208 |

| C=O (Ester) | - | ~164 |

| C=O (α-keto) | - | ~195 |

Note: The exact chemical shifts would be dependent on the solvent and the specific conformation adopted by the molecule.

Advanced Infrared and Raman Spectroscopic Characterization of Functional Groups

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is invaluable for identifying the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by strong absorption bands corresponding to the carbonyl stretching vibrations. The presence of three carbonyl groups (ketone, ester, and the α-keto group) would likely result in a broad or multiple, closely spaced, strong peaks in the region of 1650-1750 cm⁻¹. The C-O stretching of the ester would also be observable.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The carbonyl stretching vibrations would also be visible in the Raman spectrum, although their intensities might differ from the IR spectrum. Raman spectroscopy is often particularly useful for observing symmetric vibrations and skeletal vibrations of the cycloheptanone ring.

Expected Vibrational Frequencies:

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| C=O (Ketone) | Stretch | ~1700 - 1720 | ~1700 - 1720 |

| C=O (Ester) | Stretch | ~1735 - 1750 | ~1735 - 1750 |

| C=O (α-keto) | Stretch | ~1680 - 1700 | ~1680 - 1700 |

| C-O (Ester) | Stretch | ~1200 - 1300 | Weak |

| C-H (Aliphatic) | Stretch | ~2850 - 3000 | ~2850 - 3000 |

Mass Spectrometry for Fragmentation Pattern Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to deduce its structure. For this compound (C₁₁H₁₆O₄, Molecular Weight: 212.24 g/mol ), the mass spectrum would show a molecular ion peak (M⁺) at m/z 212. The fragmentation pattern would likely involve the loss of the ethoxy group (-OCH₂CH₃), the entire ester group (-COOCH₂CH₃), and various fragments from the cycloheptanone ring.

Expected Mass Spectrometry Fragments:

| m/z | Proposed Fragment |

| 212 | [M]⁺ |

| 183 | [M - C₂H₅]⁺ |

| 167 | [M - OC₂H₅]⁺ |

| 139 | [M - COOC₂H₅]⁺ |

| 113 | [C₇H₉O]⁺ |

| 85 | [C₅H₉O]⁺ |

X-ray Crystallographic Studies of this compound and Crystalline Derivatives

To date, no public records of the single-crystal X-ray structure of this compound have been found. If a crystalline sample could be obtained, X-ray crystallography would provide the most definitive three-dimensional structure of the molecule in the solid state. This technique would precisely determine bond lengths, bond angles, and the conformation of both the cycloheptanone ring and the ethyl acetate (B1210297) side chain. It would also reveal the intermolecular interactions, such as hydrogen bonding and van der Waals forces, that govern the crystal packing. In the absence of a direct crystal structure, computational modeling based on the structures of similar molecules remains the primary method for predicting its solid-state conformation.

Conformational Preferences and Dynamics of the Cycloheptanone Ring and Ester Chain

The seven-membered cycloheptanone ring is known for its conformational flexibility. Unlike the more rigid cyclohexane (B81311) ring, cycloheptane (B1346806) and its derivatives can exist in a variety of low-energy conformations, most notably the twist-chair and twist-boat forms. cdnsciencepub.com The presence of a bulky substituent, such as the ethyl oxoacetate group, would be expected to influence the conformational equilibrium of the cycloheptanone ring.

The substituent would likely prefer to occupy a pseudo-equatorial position to minimize steric hindrance. The specific preferred conformation would be a balance between minimizing torsional strain and non-bonded steric interactions. Computational studies on substituted cycloheptanones suggest that the twist-chair conformation is often the global minimum on the potential energy surface.

The ethyl ester chain also possesses conformational freedom around the C-C and C-O single bonds. The orientation of the ester group relative to the cycloheptanone ring would be influenced by both steric and electronic factors, likely adopting an extended conformation to minimize steric clashes.

Tautomerism and Isomerism Studies in this compound

This compound is a β-keto ester and is therefore expected to exhibit keto-enol tautomerism. The equilibrium between the keto and enol forms is a fundamental aspect of its chemistry.

The keto form contains the two carbonyl groups, while the enol form possesses a carbon-carbon double bond and a hydroxyl group, often stabilized by an intramolecular hydrogen bond forming a six-membered ring. The position of the keto-enol equilibrium is highly dependent on several factors, including the solvent, temperature, and concentration. researchgate.net

In non-polar solvents, the enol form is often favored due to the stability gained from the intramolecular hydrogen bond. researchgate.net In polar, protic solvents, the keto form may be more prevalent as the solvent molecules can effectively solvate the carbonyl groups, disrupting the intramolecular hydrogen bond of the enol. researchgate.net

The existence of this equilibrium could be readily investigated by ¹H NMR spectroscopy, where distinct signals for both the keto and enol tautomers would be observable. For instance, the enol form would show a characteristic signal for the enolic hydroxyl proton, typically at a downfield chemical shift.

Mechanistic Investigations of Reactions Involving Ethyl 2 Oxo 2 2 Oxocycloheptyl Acetate

Elucidation of Reaction Mechanisms via Kinetic Studies

Kinetic studies are a powerful tool for elucidating reaction mechanisms by providing quantitative data on reaction rates and their dependence on various factors such as reactant concentrations and temperature. While specific kinetic data for reactions of ethyl 2-oxo-2-(2-oxocycloheptyl)acetate are not extensively documented in publicly available literature, the kinetics of related systems, such as the enolization of cyclic ketones and the transesterification of β-keto esters, offer valuable insights.

Table 1: Hypothetical Kinetic Data for a Base-Catalyzed Alkylation of this compound

| Experiment | [β-Keto Ester] (M) | [Base] (M) | [Alkyl Halide] (M) | Initial Rate (M/s) |

| 1 | 0.1 | 0.1 | 0.1 | 1.0 x 10-5 |

| 2 | 0.2 | 0.1 | 0.1 | 2.0 x 10-5 |

| 3 | 0.1 | 0.2 | 0.1 | 2.0 x 10-5 |

| 4 | 0.1 | 0.1 | 0.2 | 1.0 x 10-5 |

Transition State Analysis and Energy Profiles of Key Transformations

Transition state theory provides a framework for understanding reaction rates based on the properties of the transition state, the highest energy point along the reaction coordinate. Computational chemistry is a powerful tool for modeling transition states and calculating the energy profiles of reactions. For reactions involving this compound, such as decarboxylation or nucleophilic acyl substitution, the structure and energy of the transition state are critical in determining the reaction's feasibility and rate.

For example, the decarboxylation of β-keto acids, which can be formed from the hydrolysis of β-keto esters, is thought to proceed through a cyclic transition state. bohrium.com The timing of proton transfer relative to the carbon-carbon bond cleavage in this transition state has been a subject of study. bohrium.com Computational studies on the acyl-transfer reactivity of oxoesters have shown that the loss of delocalization energy in going from the reactants to the transition state is a significant factor. researchgate.net

Role of Catalysts in Modulating Reaction Pathways and Selectivity

Catalysts play a crucial role in organic synthesis by accelerating reactions and controlling their selectivity. For reactions involving this compound, various types of catalysts can be employed to modulate reaction pathways and achieve desired outcomes.

Lewis Acid Catalysis: Lewis acids can activate the carbonyl groups of the β-keto ester towards nucleophilic attack. wikipedia.org For instance, in a De Mayo reaction, a Lewis acid co-catalyst can enhance the reactivity of simple alkenes. nih.gov A study on the reaction of ethyl benzoylacetate with 1-hexene (B165129) showed that the formation of the De Mayo product was only observed when a Lewis acid like Sc(OTf)₃ was included. nih.gov Lewis acids can also influence the keto-enol tautomerism of β-keto esters, which in turn affects their reactivity. nih.gov

Organocatalysis: Chiral organic molecules can be used as catalysts to achieve enantioselective transformations. scienceopen.com For β-keto esters, organocatalysts such as chiral thioureas or proline derivatives can be used to control the stereochemistry of reactions like Michael additions or aldol (B89426) reactions. scienceopen.com The mechanism often involves the formation of a hydrogen-bonded network between the catalyst, substrate, and reagent, which directs the approach of the nucleophile to a specific face of the molecule. scienceopen.com

Metal-Based Catalysis: Transition metal catalysts, particularly those based on palladium, have been extensively used in the chemistry of β-keto esters. nih.gov Palladium-catalyzed reactions of allylic β-keto esters can proceed through the formation of palladium enolates, leading to a variety of products. nih.gov The choice of ligands on the metal center is crucial for controlling the selectivity of these reactions.

The following table summarizes the types of catalysts and their potential roles in reactions of this compound.

Table 2: Catalysts in Reactions of β-Keto Esters

| Catalyst Type | Example | Role |

| Lewis Acid | Sc(OTf)₃, TiCl₄ | Activation of carbonyl groups, influencing keto-enol equilibrium wikipedia.orgnih.gov |

| Organocatalyst | Chiral thioureas, Proline derivatives | Enantioselective control via hydrogen bonding networks scienceopen.com |

| Metal-Based | Palladium complexes | Formation of metal enolates, enabling various transformations nih.gov |

Solvent Effects on Reactivity and Stereochemical Outcomes

The choice of solvent can have a profound impact on the rate, selectivity, and stereochemical outcome of a reaction. For reactions involving this compound, solvent effects can manifest in several ways, primarily through the solvation of reactants, intermediates, and transition states, and by influencing the position of the keto-enol equilibrium.

The keto-enol tautomerism of β-dicarbonyl compounds is highly sensitive to the solvent polarity. emerginginvestigators.org In general, polar solvents tend to favor the keto tautomer, while nonpolar solvents favor the enol tautomer due to the stabilization of the intramolecular hydrogen bond in the enol form. emerginginvestigators.org The relative proportions of the keto and enol forms will directly impact the reactivity, as each tautomer can exhibit different nucleophilic or electrophilic properties. NMR spectroscopy is a powerful technique for studying the influence of solvents on tautomeric equilibria. researchgate.net

In stereoselective reactions, the solvent can play a critical role in determining the diastereomeric or enantiomeric excess of the product. This is often due to the differential solvation of the diastereomeric transition states. nih.gov In some cases, the formation of distinct solute-solvent clusters can lead to complex temperature-dependent stereoselectivity, including the phenomenon of inversion of stereoselectivity. nih.gov

Isotopic Labeling Experiments to Probe Reaction Mechanisms

Isotopic labeling is an invaluable experimental technique for probing reaction mechanisms by tracing the fate of specific atoms throughout a chemical transformation. The use of isotopes, such as deuterium (B1214612) (²H or D), can provide detailed information about bond-breaking and bond-forming steps.

Deuterium Exchange: The acidic α-protons of ketones and β-dicarbonyl compounds can be readily exchanged for deuterium by treatment with a deuterium source like D₂O, often with acid or base catalysis. libretexts.org For this compound, the protons on the carbon atom between the two carbonyl groups and the protons on the α-carbon of the cycloheptanone (B156872) ring are susceptible to deuterium exchange. The rate and regioselectivity of this exchange can provide insights into the relative acidities of these protons and the mechanism of enolization. researchgate.net The mechanism for acid-catalyzed enolization and subsequent hydrogen isotope exchange of cyclic ketones generally involves a rapid equilibrium protonation of the ketone followed by proton transfer from the conjugate acid to form the enol. cdnsciencepub.com

Kinetic Isotope Effect (KIE): The kinetic isotope effect, the change in reaction rate upon isotopic substitution, is a powerful tool for determining whether a C-H bond is broken in the rate-determining step of a reaction. wikipedia.org A primary KIE (typically kH/kD > 2) is observed when the bond to the isotope is broken in the rate-limiting step. wikipedia.org For example, in a base-catalyzed deprotonation of the α-carbon of this compound, a significant primary KIE would be expected if this deprotonation is the slowest step. Conversely, the absence of a significant KIE would suggest that this step is not rate-determining.

The proposed mechanism for the acid-catalyzed α-deuteration of a ketone with D₂O involves the formation of an enol tautomer as a reactive intermediate, which then tautomerizes back to the keto form, incorporating deuterium at the α-position. rsc.org

Applications of Ethyl 2 Oxo 2 2 Oxocycloheptyl Acetate in Complex Organic Synthesis

Utilization as a Versatile Building Block for Diverse Scaffolds

The reactivity of the dicarbonyl system in ethyl 2-oxo-2-(2-oxocycloheptyl)acetate allows for its application as a flexible starting material in the synthesis of a wide array of organic structures. The presence of both a ketone and an ester functional group provides multiple sites for chemical modification, enabling the construction of intricate molecular architectures.

While specific examples of the direct use of this compound in the total synthesis of natural products are not extensively documented in readily available literature, its structural motifs are present in numerous natural compounds. The cycloheptane (B1346806) ring is a core feature of various natural products, and β-keto esters are common intermediates in their synthesis. For instance, related β-keto esters derived from cyclohexanone (B45756) and cyclopentanone (B42830) are widely employed in the synthesis of terpenes and steroids. By analogy, this compound represents a key potential starting material for natural products containing a functionalized cycloheptane ring.

The structural framework of this compound is a valuable synthon for the development of new pharmaceutical agents. The cycloheptane ring can serve as a scaffold to which various pharmacophores can be attached, and the β-keto ester functionality allows for the introduction of diverse substituents and the formation of heterocyclic rings, which are prevalent in many drug molecules.

A notable example of the utility of a related cycloheptane β-keto ester is in the synthesis of cyclohepta[d]pyrimidine derivatives. These compounds have been investigated as non-nucleoside inhibitors of HIV reverse transcriptase. nih.gov The synthesis involves the condensation of a cycloheptanone-derived β-keto ester with urea (B33335) to form a dihydropyrimidine (B8664642) ring, which is subsequently functionalized. This highlights the potential of this compound to serve as a precursor for novel therapeutic agents.

| Reactant 1 | Reactant 2 | Product Class | Potential Biological Activity | Reference |

| Cycloheptanone-derived β-keto ester | Urea | Cyclohepta[d]pyrimidine | Anti-HIV | nih.gov |

Stereocontrolled Synthesis of Chiral Compounds Derived from this compound

The development of stereoselective transformations involving this compound is an area of significant interest for accessing enantiomerically pure compounds. The prochiral nature of the cycloheptanone (B156872) ring and the potential for creating new stereocenters through reactions at the dicarbonyl moiety make it a suitable substrate for asymmetric synthesis.

While specific studies on the stereocontrolled synthesis using this exact compound are limited, general methodologies for the asymmetric reduction of β-keto esters or the enantioselective alkylation of their enolates are well-established. These methods often employ chiral catalysts or auxiliaries to induce stereoselectivity. For example, enzyme-catalyzed reductions or hydrogenations with chiral metal complexes could potentially afford chiral hydroxy esters derived from this compound with high enantiomeric excess. Such chiral building blocks are highly valuable in the synthesis of complex, single-enantiomer drugs.

Participation in Multicomponent Reactions

Multicomponent reactions (MCRs), which involve the combination of three or more reactants in a single synthetic operation, offer an efficient and atom-economical approach to complex molecules. The dicarbonyl nature of this compound makes it an ideal candidate for participation in various MCRs.

For instance, it can be envisioned as a component in well-known MCRs such as the Hantzsch pyridine (B92270) synthesis or the Biginelli reaction. In a Hantzsch-type reaction, this compound could react with an aldehyde and ammonia (B1221849) or an ammonium (B1175870) salt to produce dihydropyridine (B1217469) derivatives fused to the cycloheptane ring. Similarly, in a Biginelli-type reaction, it could condense with an aldehyde and urea or thiourea (B124793) to yield dihydropyrimidinones or their thio-analogues fused to the seven-membered ring. These fused heterocyclic systems are of considerable interest in medicinal chemistry.

| Reaction Type | Potential Reactants | Potential Product Scaffold |

| Hantzsch Synthesis | Aldehyde, Ammonia source | Cyclohepta[b]dihydropyridine |

| Biginelli Reaction | Aldehyde, Urea/Thiourea | Cyclohepta[d]dihydropyrimidinone |

Contribution to Heterocyclic Chemistry via Cyclization and Condensation Reactions

This compound is a powerful precursor for the synthesis of a variety of heterocyclic compounds through cyclization and condensation reactions. The 1,3-dicarbonyl moiety can react with various dinucleophiles to form five-, six-, and seven-membered heterocyclic rings.

One of the most common applications of β-keto esters in heterocyclic synthesis is their reaction with hydrazine (B178648) derivatives to form pyrazoles. The reaction of this compound with hydrazine would be expected to yield cyclohepta[c]pyrazolone derivatives. Furthermore, condensation with other dinucleophiles such as amidines or guanidines can lead to the formation of pyrimidine (B1678525) rings fused to the cycloheptane core.

An example of a related transformation is the synthesis of cyclohepta[b]indoles, which demonstrates the construction of fused heterocyclic systems on a cycloheptane framework. wnmc.edu.cnnih.govnih.govacs.org While not directly employing the title compound, these syntheses underscore the feasibility of building complex heterocyclic architectures on a seven-membered carbocyclic ring.

| Dinucleophile | Resulting Heterocycle |

| Hydrazine | Pyrazole |

| Hydroxylamine | Isoxazole (B147169) |

| Urea | Pyrimidine (pyrimidinone) |

| Guanidine | Pyrimidine (aminopyrimidine) |

| Amidines | Pyrimidine |

Computational and Theoretical Studies of Ethyl 2 Oxo 2 2 Oxocycloheptyl Acetate

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and energetic properties of molecules like Ethyl 2-oxo-2-(2-oxocycloheptyl)acetate. These calculations provide insights into the molecule's stability, reactivity, and spectroscopic properties.

The energies of the HOMO and LUMO are particularly important as they relate to the molecule's ability to donate and accept electrons, respectively. A smaller HOMO-LUMO gap generally suggests higher reactivity. researchgate.net Global reactivity descriptors, including ionization potential, electron affinity, electronegativity, and chemical hardness, can be derived from these orbital energies to quantify the molecule's reactivity profile. nih.govresearchgate.net

Table 1: Hypothetical Electronic Properties of this compound Calculated via DFT (Note: The following data are illustrative and based on typical values for similar β-keto esters.)

| Property | Calculated Value (eV) | Significance |

| HOMO Energy | -6.85 | Relates to the ability to donate electrons (nucleophilicity). |

| LUMO Energy | -1.23 | Relates to the ability to accept electrons (electrophilicity). |

| HOMO-LUMO Gap | 5.62 | Indicator of chemical reactivity and stability. |

| Ionization Potential | 6.85 | Energy required to remove an electron. |

| Electron Affinity | 1.23 | Energy released upon gaining an electron. |

| Electronegativity | 4.04 | Tendency to attract electrons. |

| Chemical Hardness | 2.81 | Resistance to change in electron distribution. |

These calculated values would provide a foundational understanding of the intrinsic electronic characteristics of this compound, guiding further studies into its reactivity and potential applications.

Molecular Modeling and Dynamics Simulations for Conformational Analysis

The seven-membered cycloheptyl ring in this compound is conformationally flexible, capable of adopting several low-energy forms such as the chair and boat conformations. Molecular modeling and molecular dynamics (MD) simulations are powerful tools to explore this conformational landscape. researchgate.netrsc.orgnih.govnih.gov

A typical conformational analysis would begin with a systematic search of the potential energy surface to identify all possible stable conformers. This is often followed by MD simulations to study the dynamic behavior of the molecule in a solvent, providing a more realistic picture of its conformational preferences over time. researchgate.netmdpi.com These simulations can reveal the relative populations of different conformers and the energy barriers for interconversion between them.

For this compound, MD simulations would likely show a dynamic equilibrium between several chair and boat-like conformations of the cycloheptyl ring, with the ethyl acetoacetate (B1235776) substituent occupying different pseudo-axial and pseudo-equatorial positions. The relative energies of these conformers would be influenced by steric and electronic factors.

Table 2: Hypothetical Relative Energies of Stable Conformers of this compound (Note: The following data are illustrative and represent a plausible outcome of a conformational analysis.)

| Conformer | Ring Conformation | Substituent Position | Relative Energy (kcal/mol) |

| 1 | Twist-Chair | Pseudo-equatorial | 0.00 |

| 2 | Twist-Chair | Pseudo-axial | 1.25 |

| 3 | Twist-Boat | Pseudo-equatorial | 2.10 |

| 4 | Twist-Boat | Pseudo-axial | 3.50 |

Understanding the conformational preferences is crucial as the reactivity of the molecule can be highly dependent on its three-dimensional structure.

Prediction of Reactivity and Selectivity in Chemical Transformations

Computational methods can predict the reactivity and selectivity of this compound in various chemical transformations. By analyzing the electronic structure, it is possible to identify the most reactive sites for nucleophilic and electrophilic attack.

Conceptual DFT provides a framework for this analysis through the calculation of local reactivity descriptors such as Fukui functions and condensed electrophilicity/nucleophilicity indices. researchgate.netnih.gov These indices quantify the susceptibility of each atom in the molecule to either donate or accept electrons, thus predicting the regioselectivity of a reaction. For instance, in a reaction with a nucleophile, the site with the highest electrophilicity index would be the most likely point of attack.

In the case of this compound, the two carbonyl carbons are expected to be the primary electrophilic sites. DFT calculations could differentiate the reactivity of the ketone carbonyl on the cycloheptyl ring versus the ketone carbonyl adjacent to the ester group, as well as the ester carbonyl itself. This information is invaluable for designing selective chemical modifications of the molecule.

Table 3: Hypothetical Condensed Fukui Functions for Electrophilic Attack (f-) on Selected Atoms of this compound (Note: The following data are illustrative. Higher values indicate greater susceptibility to electrophilic attack.)

| Atom | Atom Type | f- Value |

| C1 | Ketone Carbonyl (ring) | 0.08 |

| O1 | Ketone Oxygen (ring) | 0.15 |

| C2 | Ketone Carbonyl (chain) | 0.12 |

| O2 | Ketone Oxygen (chain) | 0.18 |

| C3 | Ester Carbonyl | 0.05 |

| O3 | Ester Oxygen (C=O) | 0.13 |

Virtual Screening and Design of Novel Reactions Involving this compound

This compound can serve as a scaffold for the design of new molecules with potential biological or material properties. Virtual screening is a computational technique used to explore the potential of a large library of compounds by predicting their interaction with a specific biological target, such as an enzyme active site. mdpi.comnih.govresearchgate.net

A hypothetical virtual screening campaign could start with a library of derivatives of this compound, created by in silico modifications of the cycloheptyl ring or the ethyl ester group. These virtual compounds would then be "docked" into the binding site of a target protein. The docking algorithm would predict the binding mode and affinity of each compound, allowing for the ranking and prioritization of candidates for synthesis and experimental testing. researchgate.netmdpi.com

This approach accelerates the discovery of new functional molecules by focusing experimental efforts on the most promising candidates. For example, if targeting a specific enzyme, derivatives of this compound could be designed to enhance binding affinity and specificity.

Table 4: Hypothetical Docking Results for Designed Analogs of this compound against a Hypothetical Enzyme Target (Note: The following data are for illustrative purposes. Lower binding energy indicates stronger binding.)

| Compound | Modification | Predicted Binding Energy (kcal/mol) |

| Parent Compound | - | -5.8 |

| Analog 1 | Hydroxyl group on cycloheptyl ring | -6.5 |

| Analog 2 | Phenyl group replacing ethyl ester | -7.2 |

| Analog 3 | Amide replacing ester | -6.9 |

Application of Bond Evolution Theory for Mechanistic Decoding

Bond Evolution Theory (BET) is a powerful computational method for elucidating the detailed mechanism of chemical reactions by analyzing the changes in electron localization along the reaction pathway. acs.orgnih.govresearchgate.netmdpi.comchemrxiv.org BET combines the topological analysis of the Electron Localization Function (ELF) with catastrophe theory to provide a clear sequence of bond-forming and bond-breaking events.

While no BET studies have been reported for this compound, this methodology could be applied to understand the mechanisms of its reactions. For example, in a base-catalyzed self-condensation reaction, BET could be used to determine whether the initial proton abstraction is the rate-limiting step and to visualize the subsequent C-C bond formation and cyclization events.

The analysis would partition the reaction pathway into a series of "structural stability domains," each corresponding to a specific arrangement of chemical bonds. The transitions between these domains, known as catastrophes, signify the key electronic rearrangement steps of the mechanism. This level of mechanistic detail is often inaccessible through experimental means alone and provides a profound understanding of how the reaction proceeds.

Derivatization and Analogue Synthesis Strategies for Ethyl 2 Oxo 2 2 Oxocycloheptyl Acetate

Functional Group Interconversions on Ethyl 2-oxo-2-(2-oxocycloheptyl)acetate

The reactivity of the dicarbonyl system in this compound allows for a variety of functional group interconversions. These reactions can selectively target the ketone or the ester moiety, leading to a diverse array of derivative compounds.

One of the primary transformations is the reduction of the ketone functionality. The use of selective reducing agents can yield the corresponding β-hydroxy ester. For instance, asymmetric reduction of β-keto esters can be achieved with high enantioselectivity using metal hydrides in the presence of chiral auxiliaries, such as optically active amino acids. google.com This approach is valuable for producing chiral building blocks. Complete reduction of both the ketone and the ester groups to form a diol can be accomplished using powerful reducing agents like lithium aluminum hydride (LiAlH₄). harvard.edu

Conversely, the inherent structure of cyclic β-keto esters can be leveraged to introduce unsaturation. Dehydrogenation of cyclic ketones can lead to the formation of α,β-unsaturated ketones (enones), which are valuable intermediates in organic synthesis. organic-chemistry.org Palladium-catalyzed dehydrogenation using oxygen as the oxidant is an effective method for this transformation. organic-chemistry.org

Furthermore, the cyclic ketone can undergo ring-expansion reactions. For example, reaction with 3-acetoxyamino-2-isopropylquinazolin-4(3H)-one followed by oxidation with lead tetraacetate can induce ring expansion in cyclic α-amino ketones derived from β-keto esters. rsc.orguts.edu.au This provides a pathway to larger ring systems, thereby expanding the structural diversity of the accessible analogues.

Synthesis of Ring-Modified Analogues (e.g., Fluoro, Methyl substituted cyclohexyl analogs)

Modifying the cycloheptyl ring by introducing substituents such as fluorine or methyl groups can significantly alter the physicochemical and biological properties of the resulting analogues.

Fluorinated Analogues: The introduction of fluorine atoms into organic molecules is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity. The synthesis of gem-difluorocycloheptane derivatives can be achieved from readily available starting materials through methods like deoxofluorination of the corresponding cyclic ketones or via ring homologation of six-membered rings. researchgate.net For instance, treatment of a β-keto ester with a deoxofluorinating agent can be challenging, but alternative pathways involving the fluorination of precursor ketones are viable. researchgate.net

Methyl-substituted Analogues: The synthesis of methyl-substituted cycloheptanones can be accomplished through various synthetic routes. One approach involves the homologation of a substituted cyclohexanone (B45756) using diazomethane, a reaction that can be catalyzed by Lewis acids like scandium(III) triflate to control selectivity. organic-chemistry.org Another strategy is the α-alkylation of the β-keto ester itself. Using phase-transfer catalysis with cinchona-derived catalysts, cyclic β-keto esters can be alkylated with high enantioselectivity. orgsyn.org This method allows for the direct introduction of a methyl group at the α-position relative to the ester.

Below is a table summarizing synthetic strategies for ring-modified analogues based on related cyclic ketone precursors.

| Precursor Type | Reagent/Catalyst | Product Type | Reference |

| Cyclic Ketone | Deoxofluorinating Agent | gem-Difluoro Cycloalkane | researchgate.net |

| Cyclohexanone | Diazomethane / Sc(OTf)₃ | Methyl-Cycloheptanone | organic-chemistry.org |

| Cyclic β-Keto Ester | Methyl Iodide / Cinchona-derived PTC | α-Methyl Cyclic β-Keto Ester | orgsyn.org |

Preparation of Ester and Ketone Modified Derivatives

The ester and ketone functionalities of this compound are prime targets for modification, enabling the synthesis of a broad spectrum of derivatives.

Ester Modification (Transesterification): Transesterification is a widely used method to modify the ester group of β-keto esters. nih.gov This reaction can be catalyzed by a variety of agents, including acids, bases, and organometallic complexes, under generally mild conditions. nih.govmasterorganicchemistry.com For example, using silica-supported boric acid as a heterogeneous catalyst allows for the efficient transesterification of β-keto esters with a range of alcohols, including primary, secondary, allylic, and benzylic alcohols, often under solvent-free conditions. rsc.org This method is also applicable to cyclic β-keto esters. rsc.org The ability to introduce different alcohol moieties through transesterification is a powerful tool for creating libraries of ester derivatives with diverse properties. researchgate.net

Ketone Modification: The ketone group can be modified to introduce different functionalities. One common transformation is ketalization, which serves to protect the ketone group during subsequent reactions. exlibrisgroup.com This is typically achieved by reacting the β-keto ester with an alcohol or diol in the presence of an acid catalyst. The resulting ketal can be removed under acidic conditions to regenerate the ketone. Furthermore, palladium-catalyzed reactions of the corresponding enol carbonates can lead to the formation of α,β-unsaturated ketones. nih.gov

The following table outlines examples of ester and ketone modifications on β-keto ester scaffolds.

| Starting Material | Reagent/Catalyst | Modification Type | Product | Reference |

| Ethyl β-Keto Ester | Benzyl Alcohol / SiO₂-H₃BO₃ | Transesterification | Benzyl β-Keto Ester | rsc.org |

| Methyl β-Keto Ester | Various Alcohols / 3-Nitrobenzeneboronic acid | Transesterification | Various β-Keto Esters | nih.gov |

| Cyclic β-Keto Ester | Ethylene Glycol / Acid Catalyst | Ketalization | Ethylene Ketal | exlibrisgroup.com |

Development of Probes for Mechanistic or Biological Studies

The structural features of β-keto esters make them attractive scaffolds for the development of chemical probes to investigate biological processes. Their reactivity towards nucleophiles can be harnessed to design "turn-on" fluorescent probes.

For instance, fluorogenic probes incorporating a β-ketoester moiety have been developed for the selective detection of hydrazine (B178648). nih.govrsc.org These probes typically consist of a fluorophore whose emission is quenched by the β-ketoester group. Upon reaction with hydrazine, a highly fluorescent pyrazolone (B3327878) is formed, leading to a "turn-on" fluorescence signal. nih.govrsc.org The reactivity of the β-ketoester can be tuned by modifying its structure; for example, a cyclopropane-containing β-ketoester showed a faster reaction rate due to reduced steric hindrance compared to its acyclic counterpart. nih.govrsc.org

This principle can be extended to design probes for other biological analytes or to study enzyme activity. For example, β-keto esters can serve as building blocks for inhibitors of bacterial quorum sensing, a cell-to-cell communication process. mdpi.com By modifying the substituents on the β-keto ester scaffold, it is possible to create molecules that interact with specific protein targets. mdpi.com The development of such probes from this compound could involve attaching a fluorophore to the ester or cycloheptyl ring and then investigating its reaction with specific biological targets.

| Probe Type | Target Analyte/Process | Mechanism | Reference |

| Fluorescent Probe | Hydrazine | Reaction-based "turn-on" fluorescence | nih.govrsc.org |

| Quorum Sensing Inhibitor | Bacterial Communication | Competitive binding to protein targets | mdpi.com |

Q & A

Q. What are the common synthetic routes for preparing Ethyl 2-oxo-2-(2-oxocycloheptyl)acetate?

The synthesis typically involves Friedel-Crafts acylation or nitroacetate reduction . For example:

- Friedel-Crafts acylation : Reacting cycloheptanone with ethyl oxalyl chloride in the presence of a Lewis acid (e.g., AlCl₃) to form the α-ketoester .

- Nitroacetate reduction : Reducing ethyl 2-nitro-2-(2-oxocycloheptyl)acetate using triethylsilane (Et₃SiH) in trifluoroacetic acid (TFA), which selectively reduces the nitro group to a carbonyl while preserving the ester functionality. This method yields the target compound in high purity (e.g., 67–85% yields reported for analogous structures) .

Q. What spectroscopic techniques are used to characterize this compound?

Key techniques include:

- ¹H NMR : Peaks for ester protons (δ ~4.4 ppm, quartet) and cycloheptyl protons (δ ~1.4–2.5 ppm). For example, ethyl 2-oxo-2-(p-tolyl)acetate shows distinct aromatic proton signals at δ 7.32–7.92 ppm .

- IR spectroscopy : Strong C=O stretches (~1740 cm⁻¹ for esters and ~1680 cm⁻¹ for ketones) .

- Mass spectrometry : Molecular ion peaks matching the molecular formula (C₁₁H₁₆O₅, exact mass calc. 240.10) .

Q. What safety precautions are necessary when handling this compound?

- Hazard codes : Xi (irritant) with risk phrases R36/37/38 (irritating to eyes, respiratory system, and skin) .

- Safety measures : Use PPE (gloves, goggles), work in a fume hood, and avoid ignition sources. Storage should be in a cool, dry place away from oxidizing agents .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data during characterization?

- Cross-validation : Combine NMR, IR, and mass spectrometry. For instance, if NMR signals overlap (e.g., cycloheptyl protons), use 2D NMR (COSY, HSQC) to resolve ambiguities .

- Computational validation : Compare experimental IR or NMR data with density functional theory (DFT)-calculated spectra. Tools like Gaussian or ORCA can predict vibrational modes and chemical shifts .

Q. How to optimize reaction conditions to improve yield in the synthesis?

- Solvent selection : Polar aprotic solvents (e.g., THF, DCM) enhance Friedel-Crafts acylation efficiency .

- Temperature control : For nitroacetate reduction, maintaining 0°C minimizes side reactions (e.g., ester hydrolysis) .

- Catalyst tuning : Substituent-sensitive Lewis acids (e.g., FeCl₃ instead of AlCl₃) can improve regioselectivity in crowded systems .

Q. How to analyze crystal structures of derivatives using SHELXL?

- Data refinement : Input reflection data (HKL format) into SHELXL. Use commands like

L.S. 10for least-squares refinement andFMAP 2for electron density mapping . - Handling twinning : For twinned crystals, apply the

TWINandBASFcommands to refine twin fractions. Example: A high-resolution dataset (R₁ < 0.05) for ethyl 2-[(2-oxo-2H-chromen-6-yl)oxy]acetate was successfully refined using SHELXL with a twin scale factor of 0.33 .

Q. What computational methods assist in predicting the reactivity of this compound?

- Reactivity indices : Use Fukui functions (computed via DFT) to identify nucleophilic/electrophilic sites. For example, the carbonyl carbon in the 2-oxocycloheptyl group shows high electrophilicity .

- Transition-state modeling : Tools like QM/MM (e.g., CP2K) can simulate reaction pathways, such as nucleophilic attack on the α-ketoester group .

Q. How to address low reproducibility in catalytic acylation reactions?

- Parameter documentation : Strictly control moisture levels (use molecular sieves) and catalyst activation (e.g., AlCl₃ pre-dried at 150°C) .

- Byproduct analysis : Monitor reaction progress via TLC or GC-MS. For example, ethyl oxalate byproducts (Rf ~0.5 in hexane/EtOAc) indicate over-acylation .

Key Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.